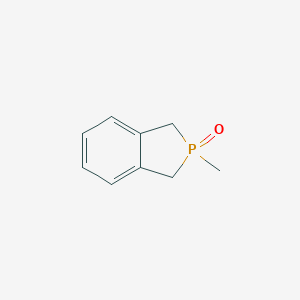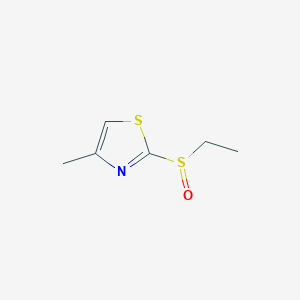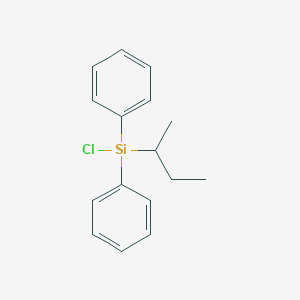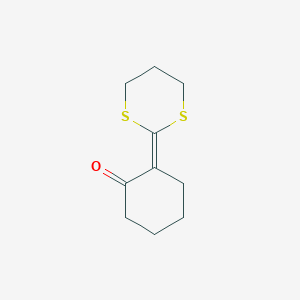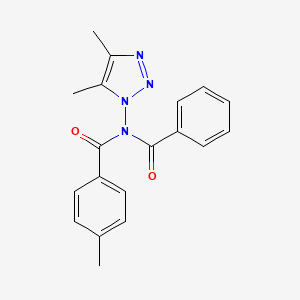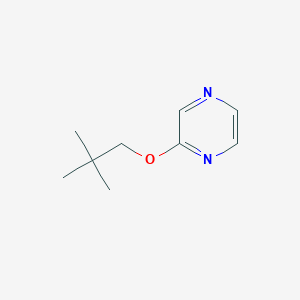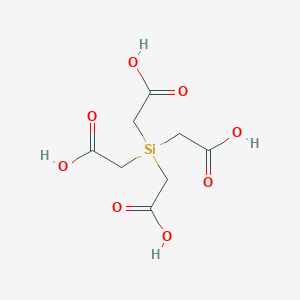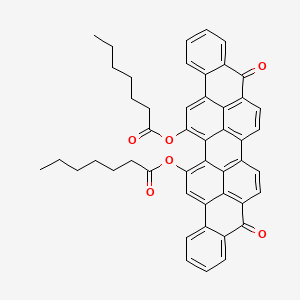
16,17-Dihydroxyviolanthrone diheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,17-Dihydroxyviolanthrone diheptanoate is a complex organic compound belonging to the class of polynuclear quinonoid dyes It is characterized by the presence of hydroxyl groups at the 16th and 17th positions of the violanthrone structure, with diheptanoate ester groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dihydroxyviolanthrone diheptanoate typically involves the following steps:
Starting Material: The synthesis begins with violanthrone, a polynuclear aromatic hydrocarbon.
Hydroxylation: The violanthrone undergoes hydroxylation at the 16th and 17th positions to form 16,17-dihydroxyviolanthrone.
Esterification: The hydroxyl groups are then esterified with heptanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: It can be reduced to form dihydroquinone derivatives.
Substitution: The hydroxyl and ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
16,17-Dihydroxyviolanthrone diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
作用机制
The mechanism of action of 16,17-Dihydroxyviolanthrone diheptanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo redox reactions plays a significant role in its mechanism of action.
相似化合物的比较
16,17-Dihydroxyviolanthrone: The parent compound without the ester groups.
16,17-Dimethoxyviolanthrone: A derivative with methoxy groups instead of hydroxyl groups.
Phenanthrene-4,5-quinone: A simpler analogue with similar quinonoid structure.
Uniqueness: 16,17-Dihydroxyviolanthrone diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties. This esterification enhances its solubility and stability, making it more suitable for various applications compared to its non-esterified counterparts .
属性
CAS 编号 |
71550-34-0 |
|---|---|
分子式 |
C48H40O6 |
分子量 |
712.8 g/mol |
IUPAC 名称 |
(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate |
InChI |
InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3 |
InChI 键 |
DPTMQBNDOLAEOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


